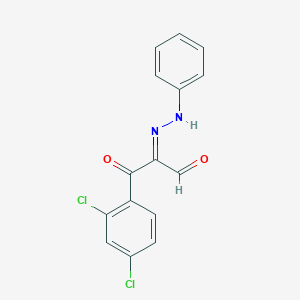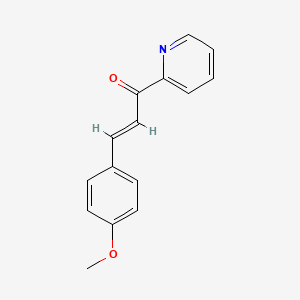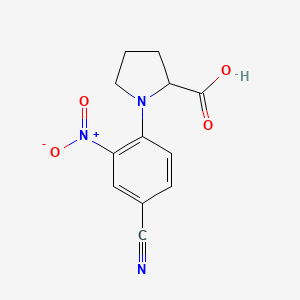![molecular formula C15H11ClN4 B7787028 N-[(E)-[3-(4-chlorophenyl)pyrazol-4-ylidene]amino]aniline](/img/structure/B7787028.png)
N-[(E)-[3-(4-chlorophenyl)pyrazol-4-ylidene]amino]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “N-[(E)-[3-(4-chlorophenyl)pyrazol-4-ylidene]amino]aniline” is a chemical substance cataloged in the PubChem database. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “N-[(E)-[3-(4-chlorophenyl)pyrazol-4-ylidene]amino]aniline” involves a series of chemical reactions that are carefully controlled to achieve the desired product. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving the combination of precursor chemicals under controlled temperature and pressure conditions.
Step 2: Intermediate purification steps to remove any by-products or impurities.
Step 3: Final reaction to produce the compound, followed by purification and crystallization.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process typically involves:
Bulk synthesis: Using large quantities of precursor chemicals.
Continuous monitoring: To maintain optimal reaction conditions.
Automated purification: To ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound “N-[(E)-[3-(4-chlorophenyl)pyrazol-4-ylidene]amino]aniline” undergoes various types of chemical reactions, including:
Oxidation: Where the compound reacts with oxidizing agents to form oxidized products.
Reduction: Involving the gain of electrons or hydrogen atoms.
Substitution: Where one functional group in the compound is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions can yield reduced forms of the compound.
Scientific Research Applications
The compound “N-[(E)-[3-(4-chlorophenyl)pyrazol-4-ylidene]amino]aniline” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which “N-[(E)-[3-(4-chlorophenyl)pyrazol-4-ylidene]amino]aniline” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context and concentration of the compound. The detailed mechanism of action includes:
Binding to molecular targets: Such as enzymes or receptors.
Modulation of pathways: Affecting cellular processes and signaling pathways.
Properties
IUPAC Name |
N-[(E)-[3-(4-chlorophenyl)pyrazol-4-ylidene]amino]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4/c16-12-8-6-11(7-9-12)15-14(10-17-20-15)19-18-13-4-2-1-3-5-13/h1-10,18H/b19-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLGDTDDNIBREU-XMHGGMMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C2C=NN=C2C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/2\C=NN=C2C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-[3-(furan-2-yl)pyrazol-4-ylidene]amino]-3-methylaniline](/img/structure/B7786963.png)

![(2Z)-2-[(Z)-3-fluoro-4-(morpholin-4-yl)benzoyl]-3-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B7786980.png)
![(4Z)-2-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-4-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazol-3-one](/img/structure/B7786984.png)
![1-{N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]hydrazinecarbonyl}formamide](/img/structure/B7786987.png)
![N'-[(6-fluoropyridin-2-yl)amino]-2-(pyridin-2-ylsulfanyl)ethanimidamide](/img/structure/B7787008.png)
![potassium;4-[(Z)-2-phenylethenyl]pyrimidine-2-thiolate](/img/structure/B7787011.png)
![methyl (4Z)-2-methyl-5-oxo-4-[[4-(trifluoromethoxy)anilino]methylidene]-1H-pyrrole-3-carboxylate](/img/structure/B7787017.png)
![(2E)-2-[(4-fluorophenyl)hydrazinylidene]-3-oxo-3-pyridin-4-ylpropanal](/img/structure/B7787022.png)


![[4-oxo-6-(trifluoromethyl)-1H-pyrimidin-2-yl]thiourea](/img/structure/B7787036.png)
![5-N-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B7787042.png)
